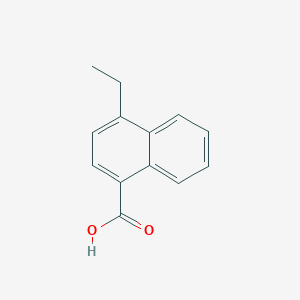

4-Ethyl-1-naphthoic acid

Descripción

Overview of Naphthoic Acid Derivatives as a Research Class

Naphthoic acid derivatives are a class of organic compounds characterized by a naphthalene (B1677914) ring substituted with at least one carboxylic acid group. This structural motif is a cornerstone in various areas of chemical science, particularly in medicinal chemistry and materials science. solubilityofthings.com The naphthalene core provides a rigid, aromatic platform that can be functionalized in numerous ways, leading to a wide array of compounds with diverse properties.

In medicinal chemistry, these derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. solubilityofthings.com For instance, certain phenyl-substituted naphthoic acid derivatives have shown potential as antioxidant and antimicrobial agents. The reactivity of the carboxylic acid group allows for the formation of esters and amides, enabling the creation of complex molecules with tailored functionalities. solubilityofthings.com Furthermore, some naphthoic acid derivatives are explored as inhibitors for enzymes like strigolactone receptors and lactate (B86563) dehydrogenase, highlighting their potential in developing new therapeutic agents. mdpi.comscience.gov

The electronic properties of the naphthalene ring system, combined with the various substituents, can be fine-tuned to create materials with specific optical and electronic characteristics. This has led to their use in the development of fluorescent probes and materials for electronic applications. mdpi.com

Historical Context of Naphthalene Carboxylic Acid Research

The study of naphthalene and its derivatives dates back to the early 19th century. Naphthalene was first discovered from coal tar in 1819. iarc.fr The determination of its chemical formula by Michael Faraday in 1826 and the subsequent proposal of its fused-ring structure by Emil Erlenmeyer in 1866 were pivotal moments in the history of organic chemistry. solubilityofthings.com

Research into naphthalene carboxylic acids, or naphthoic acids, began to gain momentum with the advancement of synthetic organic chemistry. Early methods for synthesizing α-naphthoic acid included the carbonation of α-naphthylmagnesium bromide and the hydrolysis of α-naphthyl cyanide. orgsyn.org Another historical method involved the oxidation of methyl α-naphthyl ketone with potassium hypochlorite (B82951). orgsyn.org Similarly, β-naphthoic acid was prepared through methods like the hydrolysis of β-naphthonitrile and the oxidation of β-methylnaphthalene. orgsyn.org These early synthetic routes, though foundational, often faced challenges such as low yields and difficult purification processes. google.comresearchgate.net Over the years, significant progress has been made in developing more efficient and versatile synthetic methodologies for producing a wide range of substituted naphthoic acids. researchgate.netresearchgate.net

Current Research Significance of 4-Ethyl-1-naphthoic acid as a Chemical Scaffold

This compound serves as a valuable building block, or chemical scaffold, in modern organic synthesis. Its structure allows for the creation of more complex molecules with potential applications in various fields of research. The ethyl group at the 4-position is an electron-donating group, which influences the compound's polarity and acidity compared to other derivatives. This property makes it suitable for applications in more hydrophobic environments and as an intermediate in synthetic pathways.

A specific example of its application is in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. In a 2023 study, this compound was used as a starting carboxylic acid to create a new amide derivative, 4-Ethyl-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-naphthamide. frontiersin.org This synthesis demonstrates the utility of this compound as a scaffold to build larger, more complex molecules with potential biological activities that were further evaluated. frontiersin.org

The compound is commercially available and is classified as a research intermediate, highlighting its role in the exploratory phases of chemical and pharmaceutical research. fluorochem.co.uksigmaaldrich.com

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 91902-58-8 |

| Molecular Formula | C13H12O2 |

| Molecular Weight | 200.23 g/mol |

| Physical Form | Solid |

| Purity | ~95% |

| InChI Key | PLFCGQDMWZGHOQ-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. fluorochem.co.uksigmaaldrich.comuni.lu

Table 2: Comparison of 4-Substituted-1-Naphthoic Acid Derivatives

| Compound Name | Substituent | Key Property Influence |

| This compound | Ethyl (-CH2CH3) | Electron-donating, reduces acidity and polarity. |

| 4-Acetyl-1-naphthoic acid | Acetyl (-COCH3) | Electron-withdrawing, increases acidity. |

| 4-Chloro-1-naphthoic acid | Chloro (-Cl) | Electron-withdrawing, influences reactivity. |

| 4-Methoxy-1-naphthoic acid | Methoxy (B1213986) (-OCH3) | Electron-donating, can influence solubility. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFCGQDMWZGHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325055 | |

| Record name | 4-Ethyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91902-58-8 | |

| Record name | 91902-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 1 Naphthoic Acid

Functional Group Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) attached to the 1-position of the naphthalene (B1677914) ring is the primary center for a variety of functional group transformations, including esterification, amidation, reduction, and salt formation.

Esterification Processes

4-Ethyl-1-naphthoic acid can be converted to its corresponding esters through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.eduorganic-chemistry.org This is an equilibrium process, and to drive the reaction towards the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed. cerritos.edu

Alternatively, for substrates that may be sensitive to strong acidic conditions, other esterification methods can be employed. The reaction of this compound with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), known as the Steglich esterification, provides a milder route to the corresponding esters. commonorganicchemistry.com

Another pathway involves the conversion of this compound to its more reactive acyl chloride derivative, 4-ethyl-1-naphthoyl chloride. This can be achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting acyl chloride readily reacts with alcohols, even less reactive ones, to produce the ester in high yield.

Table 1: Representative Esterification Reactions of this compound The following table outlines predicted reaction parameters for the esterification of this compound based on established chemical principles.

| Reaction Type | Alcohol | Reagents | Expected Product |

| Fischer-Speier Esterification | Methanol | H₂SO₄ (catalytic) | Methyl 4-ethyl-1-naphthoate |

| Fischer-Speier Esterification | Ethanol (B145695) | HCl (catalytic) | Ethyl 4-ethyl-1-naphthoate |

| Steglich Esterification | tert-Butanol | DCC, DMAP | tert-Butyl 4-ethyl-1-naphthoate |

| Acyl Chloride Route | Isopropanol | 1. SOCl₂ 2. Isopropanol | Isopropyl 4-ethyl-1-naphthoate |

Amidation Reactions

The synthesis of amides from this compound can be accomplished through direct reaction with amines or via an activated carboxylic acid derivative. The direct thermal condensation of this compound with an amine is generally not efficient and requires high temperatures. A more common approach is the use of coupling agents that activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions. A variety of such reagents are available, including carbodiimides (like DCC or EDC) and phosphonium- or uronium-based reagents. mdpi.com For instance, the reaction of this compound with an amine in the presence of a reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can lead to the formation of the corresponding amide in high yield. nih.gov

Similar to esterification, a highly effective method for amide formation is through the conversion of this compound to 4-ethyl-1-naphthoyl chloride. chemicalbook.com This acyl chloride is highly electrophilic and reacts readily with primary and secondary amines to form the corresponding N-substituted amides. chemicalbook.comnih.gov

Table 2: Predicted Amidation Reactions of this compound The following table outlines predicted reaction parameters for the amidation of this compound based on established chemical principles.

| Amine | Reagents | Expected Product |

| Ammonia | 1. SOCl₂ 2. NH₃ | 4-Ethyl-1-naphthamide |

| Diethylamine | DCC, HOBt | N,N-Diethyl-4-ethyl-1-naphthamide |

| Aniline | EDC, DMAP | N-Phenyl-4-ethyl-1-naphthamide |

Reduction Pathways

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (4-ethylnaphthalen-1-yl)methanol. This transformation requires a strong reducing agent, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. medchemexpress.comsigmaaldrich.comnih.gov

Table 3: Reduction of this compound The following table outlines the predicted reaction parameters for the reduction of this compound based on established chemical principles.

| Reducing Agent | Solvent | Workup | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Aqueous acid (e.g., H₂SO₄) | (4-Ethylnaphthalen-1-yl)methanol |

Salt Formation Mechanisms

As a carboxylic acid, this compound is an acidic compound and will react with bases to form carboxylate salts. This is a standard acid-base neutralization reaction. With strong bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the reaction is essentially quantitative and results in the formation of the corresponding sodium or potassium 4-ethyl-1-naphthoate salt. The reaction with weaker bases, such as sodium bicarbonate (NaHCO₃) or ammonia (NH₃), will also proceed to form the corresponding salt, driven by the evolution of a gas (carbon dioxide) or the formation of the ammonium cation.

The formation of these salts significantly increases the aqueous solubility of the compound compared to the free acid. This property is often utilized in purification processes, where the compound can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of a strong acid.

Reactivity of the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the two existing substituents: the 1-carboxy group and the 4-ethyl group.

Electrophilic Aromatic Substitution Reactions

The ethyl group at the 4-position is an activating, ortho-, para-director due to its electron-donating inductive effect. masterorganicchemistry.com In contrast, the carboxylic acid group at the 1-position is a deactivating, meta-director due to its electron-withdrawing nature. libretexts.org In the context of the naphthalene ring system, these directing effects influence the positions of incoming electrophiles.

The ethyl group at C4 will direct incoming electrophiles to the ortho positions (C3 and C5) and the para position (C8). The carboxylic acid at C1 will direct incoming electrophiles to the meta positions (C3, C6, and C8). The combined influence of these two groups suggests that positions C3, C5, and C8 are the most likely sites for electrophilic attack. However, steric hindrance from the peri-position (the proximity of C1 and C8) may disfavor substitution at C8. Therefore, electrophilic substitution is most likely to occur at positions C3 and C5, with the exact product distribution depending on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts reactions (alkylation or acylation with a Lewis acid catalyst). wikipedia.orgyoutube.commasterorganicchemistry.com The deactivating nature of the carboxylic acid group means that harsher conditions may be required for these reactions compared to unsubstituted naphthalene.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound The following table outlines the predicted major products for electrophilic aromatic substitution on this compound based on established chemical principles.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Ethyl-3-nitro-1-naphthoic acid and 4-Ethyl-5-nitro-1-naphthoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-ethyl-1-naphthoic acid and 5-Bromo-4-ethyl-1-naphthoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-4-ethyl-1-naphthoic acid and 5-Acetyl-4-ethyl-1-naphthoic acid |

Derivatives and Structure Activity Relationships Sar of 4 Ethyl 1 Naphthoic Acid Analogues

Design Principles for Naphthoic Acid Derivatives in Chemical Biology

The design of naphthoic acid derivatives for chemical biology applications is guided by several key principles aimed at optimizing molecular recognition, biological activity, and pharmacokinetic properties. A fundamental approach involves leveraging the naphthyl ring system as a rigid scaffold to present functional groups in a well-defined spatial orientation. This rigidity helps in minimizing the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Structure-based drug design is a powerful strategy employed in the development of naphthoic acid analogues. This process often begins with a lead compound, which may be identified through high-throughput screening. Subsequent optimization involves modifying the lead structure to enhance its interaction with the target's binding site. For instance, in the development of antagonists for the P2Y14 receptor, a naphthoic acid core was identified as a promising starting point. researchgate.net The design process then focuses on exploring the structure-activity relationships by introducing various substituents at different positions on the naphthyl ring to probe the topology of the receptor's binding pocket. rsc.org

Influence of Substituents on Chemical and Biological Activities

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in modulating the reactivity and biological function of naphthoic acid derivatives. These groups can influence the electron density distribution across the aromatic system, affecting properties like acidity (pKa) of the carboxylic acid, binding affinity to target proteins, and metabolic stability. google.comnih.gov

Electron-donating groups, such as methoxy (B1213986) (-OCH3) and alkyl groups, can increase the electron density of the naphthalene (B1677914) ring. This can enhance certain molecular interactions, for instance, by strengthening cation-pi interactions with a receptor's binding site. Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), decrease the ring's electron density. In the development of 4,7-disubstituted naphthoic acid derivatives as P2Y14 antagonists, it was found that increasing the electron-withdrawing nature of the substituents markedly reduced metabolic degradation via acylglucuronidation, leading to an improved pharmacokinetic profile. researchgate.net The electronic state of the ring, as modified by substituents, is a critical factor for predicting the activity and stability of these compounds. google.com

The table below summarizes the electronic effects of common substituents.

| Substituent | Type | Effect on Naphthalene Ring |

| -OH (Hydroxyl) | Electron-Donating | Increases electron density |

| -OCH3 (Methoxy) | Electron-Donating | Increases electron density |

| -NH2 (Amino) | Electron-Donating | Increases electron density |

| -CH3 (Methyl) | Electron-Donating | Increases electron density |

| -Cl (Chloro) | Electron-Withdrawing | Decreases electron density |

| -CN (Cyano) | Electron-Withdrawing | Decreases electron density |

| -NO2 (Nitro) | Electron-Withdrawing | Decreases electron density |

Steric effects relate to the size and spatial arrangement of atoms and substituents within a molecule. In the context of 4-Ethyl-1-naphthoic acid analogues, the bulkiness of a substituent can significantly impact its ability to fit within the confined space of a biological target's active site. google.com A bulky substituent may either promote a more favorable binding conformation or cause steric hindrance that prevents effective interaction. ebi.ac.uk

Positional Isomerism and its Impact on Activity

Research on naphthoic acid derivatives has consistently shown that even minor changes in substituent position can lead to dramatic differences in biological outcomes. For example, a study on naphthalimide derivatives demonstrated that substituents at the 4-position had a remarkable influence on the compounds' cytotoxic and DNA binding activities. nih.gov Similarly, for naphthoic acids, the specific configuration of the carboxylic acid group in relation to other substituents is essential for exerting a biological action. google.com The activity and binding of these derivatives depend on the precise arrangement of the COOH group, the ring system, and the substituents. google.com

The dissociation constants of various methyl-substituted naphthoic acids have been studied to assess the impact of the methyl group's position. Comparing isomers like 4-methyl-1-naphthoic acid and 5-methyl-1-naphthoic acid reveals how the substituent's location relative to the carboxyl group alters electronic effects and, consequently, the acid's strength, which can correlate with biological activity. researchgate.net This highlights the importance of synthesizing and testing different positional isomers to fully explore the SAR and identify the optimal substitution pattern for a given biological target.

Synthesis and Characterization of Specific Derivative Classes

The synthesis of novel derivatives of this compound is essential for exploring their structure-activity relationships. This involves multi-step chemical reactions to build complex molecules from simpler starting materials. Once synthesized, these new compounds must be rigorously characterized to confirm their structure and purity using various analytical techniques.

The synthesis of (4-Alkyl-1-naphthyl)-quinolin-3-ylamide derivatives involves the formation of an amide bond between a 4-alkyl-1-naphthylamine and a quinoline-3-carboxylic acid. This class of compounds combines the structural features of both naphthalene and quinoline, two scaffolds known for their prevalence in pharmacologically active molecules. While a direct, published synthesis for this specific hybrid was not identified, a plausible and robust synthetic route can be constructed based on well-established amidation protocols used for analogous structures. researchgate.netnih.gov

A general synthetic approach would proceed as follows:

Preparation of Precursors: The two key intermediates, 4-alkyl-1-naphthylamine and quinoline-3-carboxylic acid, are either commercially available or can be synthesized through known literature methods.

Amide Coupling: The core reaction is the coupling of the amine and the carboxylic acid. This is typically achieved using a coupling agent to activate the carboxylic acid. A common and effective method involves reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA). nih.gov The carboxylic acid is activated by EDC, and the resulting active ester readily reacts with the amine to form the desired amide bond. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

The general reaction is depicted below:

General scheme for the synthesis of (4-Alkyl-1-naphthyl)-quinolin-3-ylamide derivatives via amide coupling.

Characterization:Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure by showing the connectivity of protons and carbons. Specific signals and coupling patterns would confirm the presence of both the 4-alkyl-naphthyl and the quinoline-3-carboxamide (B1254982) moieties. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the characteristic C=O (carbonyl) and N-H stretches of the newly formed amide bond.

This systematic approach to synthesis and characterization allows for the reliable production of novel derivative classes for biological evaluation.

Fluoromethylnaphthalene Derivatives

While direct structure-activity relationship (SAR) studies on fluoromethylnaphthalene derivatives specifically derived from this compound are not extensively documented in publicly available research, the influence of fluorine substitution on the naphthalene ring of bioactive molecules has been investigated in other contexts. These studies provide valuable insights into the potential effects of incorporating fluoromethyl groups into the this compound scaffold.

The introduction of fluorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Generally, the potency of naphthalene-based compounds is highly dependent on the steric bulk of the substituents. In many cases, only small substituents like hydrogen or, in some instances, fluorine are well-tolerated at various positions on the naphthalene moiety without a significant loss of activity.

For instance, in studies of naphthalene-substituted allylamine (B125299) antimycotic derivatives, it was observed that substituents at positions 2, 3, 4, 6, 7, and 8 of the naphthalene ring needed to be small to maintain potency. However, the 5-position was found to accommodate larger substituents such as fluorine, chlorine, bromine, and methyl groups. This suggests that the position of the fluoromethyl group on the naphthalene ring of a this compound analogue would be a critical determinant of its biological activity.

Furthermore, the introduction of fluorine at specific positions, such as the 3, 5, and 7-positions in some naphthalene derivatives, has been shown to enhance biological activity. This enhancement can be even more pronounced with the introduction of multiple fluorine substituents. For example, a derivative with two fluoro groups at the 5 and 7 positions demonstrated a significant improvement in potency.

These findings suggest that the strategic placement of a fluoromethyl group on the this compound core could lead to analogues with modulated activity. The electron-withdrawing nature of the fluoromethyl group could also influence the electronic properties of the aromatic system, potentially affecting receptor binding or other molecular interactions.

| Substitution Pattern | General Effect on Activity | Rationale/Observations |

| Small Substituents (e.g., F) | Generally well-tolerated | The potency of naphthalene derivatives is often sensitive to the steric bulk of substituents. |

| Positional Isomers | Activity is position-dependent | The 5-position may tolerate larger substituents better than other positions on the naphthalene ring. |

| Multiple Fluorine Substitutions | Can lead to enhanced activity | Synergistic effects of multiple fluorine atoms can improve the pharmacological profile. |

Dihydronaphthalene and Naphthalene Carboxamide Analogues

The structural modification of the naphthalene core to dihydronaphthalene and the derivatization of the carboxylic acid to a carboxamide have yielded analogues with significant biological activities, particularly in the realm of anticancer research.

Dihydronaphthalene Analogues:

Research into dihydronaphthalene analogues, inspired by natural products like combretastatin (B1194345) A-4, has identified this scaffold as a source of potent inhibitors of tubulin polymerization. These compounds often act as vascular disrupting agents (VDAs), selectively targeting tumor vasculature.

Structure-activity relationship studies have revealed several key features for potent activity in this class. For example, a dihydronaphthalene analogue bearing a pendant trimethoxy aryl ring was found to be a potent inhibitor of tubulin polymerization and exhibited low nanomolar cytotoxicity against various human cancer cell lines. The corresponding aroyl analogue also demonstrated similar high potency. The presence and substitution pattern of the aryl or aroyl group are therefore critical for activity. To improve in vivo applicability, water-soluble phosphate (B84403) prodrugs of these phenolic dihydronaphthalene analogues have been synthesized, demonstrating efficacy in preclinical models by reducing tumor blood flow.

Naphthalene Carboxamide Analogues:

Naphthalene carboxamide and the related naphthalimide derivatives have been extensively investigated as anticancer agents, with their primary mechanism of action often involving DNA intercalation. The SAR of these compounds highlights the importance of various structural features.

The incorporation of an imidazole (B134444) ring into the naphthoquinone structure, a related scaffold, has been shown to enhance both the potency and selectivity of the compounds as anticancer agents. Furthermore, the nature of the terminal amine group is a significant determinant of activity, with cyclic amines generally exhibiting higher potency. The introduction of an amide group at the C3 position can also improve selectivity while maintaining potency. The presence of halogen atoms on the naphthalene ring is often critical for maintaining high activity.

In the broader class of naphthalimides, the substitution pattern on the aromatic core and the nature of the side chains play a crucial role in their biological activity. These derivatives have been shown to be effective against a range of cancer cell lines, and their efficacy is often linked to their ability to bind to DNA.

| Derivative Class | Key Structural Feature | Effect on Activity |

| Dihydronaphthalene Analogues | Pendant trimethoxy aryl or aroyl ring | Potent inhibition of tubulin polymerization and high cytotoxicity. |

| Dihydronaphthalene Analogues | Phosphate prodrug modification | Enhanced water solubility for in vivo applications. |

| Naphthalene Carboxamide Analogues | Incorporation of an imidazole ring | Enhanced potency and selectivity as anticancer agents. |

| Naphthalene Carboxamide Analogues | Terminal cyclic amine groups | Generally higher anticancer activity. |

| Naphthalene Carboxamide Analogues | Halogen substitution | Often critical for maintaining high potency. |

Disubstituted Naphthoic Acid Derivatives (e.g., 4,7-disubstituted)

Disubstituted naphthoic acid derivatives, particularly those with substitutions at the 4 and 7 positions, have been identified as potent and competitive antagonists of the P2Y14 receptor, a target implicated in inflammatory responses. nih.gov Extensive SAR studies have been conducted on this class of compounds to optimize their potency, selectivity, and pharmacokinetic properties.

A key challenge in the development of these antagonists was their poor pharmacokinetic profile, largely due to acylglucuronidation being a major metabolic pathway. nih.gov A significant breakthrough was the discovery that increasing the electron-withdrawing nature of the substituents on the naphthoic acid core markedly reduced glucuronidation and improved the pharmacokinetic profile. nih.gov

The nature of the substituent at the 4-position of the naphthoic acid is critical for high-affinity binding to the P2Y14 receptor. Phenyl groups at this position have been found to be favorable. Further exploration of the substituent at the para-position of this phenyl ring has shown that it is a key area for modification.

Optimization of these disubstituted naphthoic acid derivatives has led to the identification of compounds with high potency, with some exhibiting IC50 values in the low nanomolar range. For example, the replacement of the naphthoic acid core with a triazole moiety, a bioisosteric replacement, has led to compounds with increased stability and polarity, which can form additional stabilizing interactions within the receptor binding pocket. sigmaaldrich.com

| Position of Substitution | Nature of Substituent | Effect on Activity/Properties | Reference |

| General | Electron-withdrawing substituents | Reduced acylglucuronidation, improved pharmacokinetics. | nih.gov |

| 4-position | Phenyl group | Favorable for high-affinity binding. | sigmaaldrich.com |

| 4-position (para of phenyl) | Various substitutions | Modulates antagonist activity. | sigmaaldrich.com |

| 7-position | Various substitutions | Crucial for antagonist activity. | nih.gov |

| Core Scaffold | Triazole bioisostere | Increased stability and polarity, potential for additional receptor interactions. | sigmaaldrich.com |

Tetrahydronaphthoic Acid Derivatives

The reduction of the naphthalene ring to a tetrahydronaphthalene system introduces a three-dimensional character to the otherwise planar naphthalene core, which can significantly influence the biological activity of the resulting derivatives. Structure-activity relationship studies on tetrahydronaphthalene amides (THNAs) have identified this class of compounds as potent inhibitors of Mycobacterium tuberculosis, acting through the inhibition of the bacterial ATP synthase.

In the development of these THNA derivatives, the carboxylic acid side chain was identified as a key component for activity. An amide coupling between a favored carboxylic acid side chain and a tetrahydronaphthalenamine forms the core structure of these inhibitors.

Further SAR studies have focused on the substitution pattern on the tetrahydronaphthalene ring. For instance, bromination of the tetrahydronaphthalene amide can be used to introduce further diversity and modulate the activity. The position of substituents on the aromatic portion of the tetrahydronaphthalene ring is also critical. For example, nitration of the precursor tetrahydronaphthalenamine can lead to a mixture of isomers, and the specific location of the nitro group can impact the final activity of the amide derivative.

These tetrahydronaphthalene-based compounds have shown promise as selective and potent inhibitors of the mycobacterial ATP synthase, with some analogues exhibiting minimum inhibitory concentrations (MIC90) of less than 1 µg/mL in vitro. Importantly, these compounds have demonstrated improved profiles in terms of off-target effects and pharmacokinetic properties when compared to existing drugs targeting the same enzyme.

| Structural Moiety | Modification | Effect on Activity/Properties |

| Side Chain | Carboxylic acid amide | Essential for antimycobacterial activity. |

| Tetrahydronaphthalene Ring | Bromination | Modulates the inhibitory potency. |

| Tetrahydronaphthalene Ring | Position of substituents (e.g., nitro group) | Influences the final activity of the derivative. |

| Overall Structure | Tetrahydronaphthalene amide | Potent and selective inhibition of mycobacterial ATP synthase with improved pharmacokinetic and safety profiles. |

Computational Chemistry and Molecular Modeling of 4 Ethyl 1 Naphthoic Acid

Theoretical Frameworks for Predicting Compound Behavior

Theoretical models are fundamental to predicting the behavior of chemical compounds, offering a microscopic view of their properties. These frameworks range from highly accurate quantum mechanical calculations to more computationally efficient semi-empirical methods.

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. A notable QM-based model is the Conductor-like Screening Model for Real Solvents (COSMO-RS), which is adept at predicting the thermodynamic properties of fluids and solutions. COSMO-RS calculates the screening charge density on the surface of a molecule in a virtual conductor, which is then used to determine the chemical potential of the molecule in different solvents. This allows for the prediction of properties like solubility, vapor pressure, and partition coefficients, which are crucial for understanding the behavior of 4-Ethyl-1-naphthoic acid in various environments.

Semi-empirical methods offer a computationally less intensive alternative to ab initio quantum mechanical calculations by incorporating experimental parameters to simplify the calculations. These methods are particularly useful for larger molecules where full QM calculations would be prohibitively expensive. Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are commonly used to optimize molecular geometries and calculate electronic properties such as heats of formation and orbital energies. For this compound, semi-empirical methods can provide a rapid assessment of its conformational preferences and electronic characteristics, guiding further, more detailed computational studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.commdpi.comresearchgate.net

The reactivity of a molecule is intrinsically linked to its structural and electronic properties. In the context of naphthoic acid derivatives, substituents on the naphthalene (B1677914) ring play a significant role in modulating their reactivity. sciencepublishinggroup.comresearchgate.netajpchem.org For this compound, the ethyl group at the 4-position, being an electron-donating group, is expected to influence the electron density distribution across the aromatic system. Computational studies on similar substituted naphthoic acids have shown that parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap are critical in determining the reactivity. sciencepublishinggroup.comresearchgate.netajpchem.org A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity.

Hypothetical Data Table Based on Trends Observed in Naphthoic Acid Derivatives:

| Descriptor | Hypothetical Value for this compound | Implication for Reactivity |

| HOMO Energy | -6.2 eV | Increased electron-donating ability |

| LUMO Energy | -1.5 eV | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | High kinetic stability |

| Dipole Moment | 2.5 D | Moderate polarity |

This interactive table allows for the sorting of data to highlight different aspects of the compound's predicted reactivity.

QSAR models can be developed to predict the biological activities of new compounds based on the activities of a known set of molecules (a training set). brieflands.com For a compound like this compound, a QSAR model could predict its potential as, for instance, an enzyme inhibitor or a receptor antagonist, based on calculated molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., orbital energies, charges). By correlating these descriptors with the observed biological activity of a series of related naphthoic acid derivatives, a predictive model can be built. nih.govresearchgate.net

Analysis of Electronic and Geometric Parameters

A detailed analysis of the electronic and geometric parameters of this compound provides a deeper understanding of its chemical nature. These parameters are typically calculated using quantum mechanical methods.

The geometry of this compound, including bond lengths, bond angles, and dihedral angles, dictates its three-dimensional shape and, consequently, its ability to interact with other molecules. The ethyl group and the carboxylic acid group will have specific orientations relative to the naphthalene ring, which can be determined through geometry optimization calculations.

Electronic parameters, such as the distribution of electron density and the molecular electrostatic potential (MEP), are crucial for understanding intermolecular interactions. The MEP map, for instance, can identify regions of the molecule that are electron-rich (and therefore likely to act as hydrogen bond acceptors or sites for electrophilic attack) and electron-poor (likely to act as hydrogen bond donors or sites for nucleophilic attack).

Hypothetical Data Table of Key Geometric and Electronic Parameters:

| Parameter | Hypothetical Value | Significance |

| C1-C(OOH) Bond Length | 1.49 Å | Single bond character |

| O=C-O Angle | 122° | sp² hybridization of the carboxyl carbon |

| Naphthalene-Carboxyl Dihedral Angle | ~30° | Steric hindrance influencing planarity |

| Mulliken Charge on Carboxyl Oxygen (C=O) | -0.6 e | High electronegativity, potential for H-bonding |

| Molecular Electrostatic Potential (Min) | -55 kcal/mol (near C=O) | Site for electrophilic interaction |

This interactive table provides a summary of key predicted structural and electronic features of the molecule.

HOMO-LUMO Gap Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

Illustrative Data for Frontier Molecular Orbitals Note: The following table is for illustrative purposes to demonstrate how HOMO-LUMO data would be presented. Specific values for this compound require dedicated computational studies.

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO, indicating chemical reactivity. |

Chemical Hardness and Softness

Derived from the HOMO-LUMO energies, chemical hardness (η) and softness (S) are concepts that quantify the resistance of a molecule to change in its electron distribution. Chemical hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud. It can be approximated as half of the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO) / 2). A molecule with a large HOMO-LUMO gap is considered "hard," indicating it is less reactive.

Chemical softness is the reciprocal of hardness (S = 1/η) and measures the ease of charge transfer and, consequently, the molecule's reactivity. "Soft" molecules, which have a small HOMO-LUMO gap, are more polarizable and reactive. researchgate.net The ethyl group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) on the naphthalene ring of this compound will influence its hardness and softness, thereby affecting its stability and reactivity profile.

Illustrative Table of Reactivity Descriptors Note: This table illustrates the presentation of chemical hardness and softness data. The values are placeholders.

| Descriptor | Formula | Value (eV) | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Value | Indicates chemical reactivity and polarizability. |

Electrochemical Potentials

The ionization potential (I) and electron affinity (A) are fundamental electronic properties that can be related to the HOMO and LUMO energies through Koopmans' theorem. The ionization potential is the energy required to remove an electron from the HOMO (I ≈ -EHOMO), while the electron affinity is the energy released when an electron is added to the LUMO (A ≈ -ELUMO). These values are critical for understanding the electrochemical behavior of this compound, such as its tendency to be oxidized or reduced. The chemical potential (μ), which describes the escaping tendency of electrons from a system, can also be calculated from these energies (μ ≈ (EHOMO + ELUMO) / 2).

Investigation of Substituent Effects on Conformation and Reactivity

Rotational Barriers and Conformational Analysis

The bonds connecting the ethyl group and the carboxylic acid group to the naphthalene ring are subject to rotation. This rotation is not entirely free due to steric hindrance and electronic effects, leading to energy barriers between different conformations (rotamers). nih.gov Computational analysis can determine the energy profile of these rotations, identifying the most stable (lowest energy) conformations and the transition states between them. For the carboxylic acid group, rotation around the C-C bond connecting it to the naphthalene ring is particularly important as it affects conjugation and hydrogen bonding potential. The energy required to overcome this rotational barrier provides insight into the molecule's conformational flexibility at different temperatures. ajpchem.org

Illustrative Table of Rotational Energy Barriers Note: This table is a conceptual representation. Actual values would be derived from detailed conformational scans.

| Rotational Bond | Conformation | Relative Energy (kcal/mol) | Barrier Height (kcal/mol) |

| Naphthyl–COOH | Planar (Stable) | 0.0 | - |

| Naphthyl–COOH | Perpendicular (Transition State) | Value | Value |

| Naphthyl–CH2CH3 | Staggered (Stable) | 0.0 | - |

| Naphthyl–CH2CH3 | Eclipsed (Transition State) | Value | Value |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential:

Red: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxyl group.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would highlight the electron-rich oxygen atoms of the carboxylic acid group in red and the acidic hydrogen atom in blue, visually confirming the primary sites for electrophilic and nucleophilic interactions, respectively. youtube.com

Steric Hindrance Modeling for Receptor Interactions

In the field of computational chemistry and molecular modeling, understanding the steric interactions between a ligand and its receptor is crucial for predicting binding affinity and designing novel therapeutic agents. For this compound, the ethyl group at the 4-position of the naphthalene ring represents a key structural feature that can significantly influence its interaction with a biological target through steric hindrance.

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions or intermolecular interactions. In the context of receptor binding, the ethyl group of this compound can create unfavorable steric clashes with amino acid residues in the binding pocket of a receptor. These clashes, which are repulsive in nature, can prevent the ligand from achieving an optimal binding conformation, thereby reducing its affinity.

Molecular modeling techniques provide a powerful means to investigate and quantify these steric effects. Methods such as molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are commonly employed to study the dynamics of ligand-receptor interactions and to estimate the free energy of binding. rsc.orgfrontiersin.orgnih.gov

In a typical modeling workflow, the this compound molecule is docked into the binding site of a target receptor. Subsequently, MD simulations are performed to explore the conformational landscape of the ligand-receptor complex over time. These simulations can reveal potential steric clashes between the ethyl group and the surrounding amino acid residues.

The energetic penalty associated with steric hindrance is primarily captured in the van der Waals term of the binding free energy calculation. frontiersin.org A positive change in the van der Waals energy upon binding would indicate a repulsive interaction, suggesting the presence of steric clashes.

To illustrate the potential impact of the 4-ethyl group, a comparative analysis with hypothetical analogues, such as 4-methyl-1-naphthoic acid and the unsubstituted 1-naphthoic acid, can be modeled. Such a comparative study would allow for the systematic evaluation of the influence of substituent size at the 4-position on receptor binding.

| Compound | Substituent at 4-Position | Relative van der Waals Radius (Å) | Hypothetical Change in Binding Free Energy (ΔΔG) due to Steric Hindrance (kcal/mol) | Potential for Steric Clash |

|---|---|---|---|---|

| 1-Naphthoic acid | -H | 1.20 | 0.0 (Reference) | Low |

| 4-Methyl-1-naphthoic acid | -CH₃ | 2.00 | +0.5 to +1.5 | Moderate |

| This compound | -C₂H₅ | ~2.70 | +1.5 to +3.0 | High |

The data presented in the table is a hypothetical representation based on established principles of steric hindrance and molecular modeling. The change in binding free energy (ΔΔG) is an estimation of the energetic penalty that might arise from steric clashes. A positive value indicates a less favorable interaction compared to the reference compound.

Detailed research findings from studies on similar systems, such as inhibitors of the enzyme thermolysin, have demonstrated that systematically increasing the size of alkyl substituents can have a significant impact on the thermodynamics of binding. researchgate.netnih.gov In some cases, the addition of a single methyl group can either enhance or diminish binding affinity, depending on the specific topology of the binding pocket. nih.gov Computational methods like Free Energy Perturbation (FEP) are considered highly accurate for predicting these small modifications. nih.govscience.govcresset-group.comnih.gov

Biological and Pharmacological Research Applications of 4 Ethyl 1 Naphthoic Acid and Its Derivatives

Exploration as Research Intermediates for Bioactive Molecules

The 4-ethyl-1-naphthoic acid scaffold and its related naphthoic acid structures serve as crucial intermediates in the synthesis of a diverse range of bioactive molecules. Their rigid bicyclic aromatic system provides a valuable platform for the development of ligands targeting various biological systems. Researchers have utilized these structures to create novel compounds for probing enzyme and receptor functions.

Notably, the naphthoic acid core is integral to the synthesis of potent antagonists for the P2Y14 receptor. nih.govnih.govnih.gov A key example is the derivative known as PPTN (4-((piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid), a high-affinity antagonist developed for studying P2Y14 receptor pharmacology. researchgate.net The synthesis of PPTN and its analogs involves multi-step processes where the naphthoic acid moiety is a central building block, modified through reactions like Suzuki couplings to introduce various substituents. researchgate.net

Furthermore, derivatives of this compound have been specifically identified as modulators of the n-Formyl Peptide Receptor Like-1 (FPRL-1). google.com For instance, the compound 2-{[(4-Bromophenyl)amino]carbonyl}-4-ethyl-1-naphthoic acid is cited in patent literature as a modulator of this receptor, highlighting the direct use of the this compound structure as a precursor for generating molecules with potential therapeutic applications in inflammatory diseases. google.com

The 1-naphthoic acid framework is also fundamental in the development of synthetic cannabinoid receptor ligands. nih.gov It forms the "naphthoyl" part of many potent cannabimimetic indoles, such as the JWH series of compounds. In these structures, the 1-naphthoic acid is typically converted to a naphthoyl chloride and then reacted with a substituted indole (B1671886) to form the final active molecule. nih.gov Structure-activity relationship (SAR) studies in this area often involve synthesizing a variety of 1-naphthoylindoles with different substituents on the naphthalene (B1677914) ring to optimize binding affinity and selectivity for the CB1 and CB2 cannabinoid receptors. nih.gov

Investigation of Biological Interactions and Mechanisms of Action

The naphthoic acid scaffold is a versatile chemical structure that has been incorporated into various compounds to probe their interactions with different biological targets. Research has focused on understanding how these molecules bind to enzymes and receptors and modulate their activity.

Cytochrome P450 Enzymes: Naphthoic acid derivatives have been studied in the context of Cytochrome P450 (CYP450) enzyme activity. These enzymes are crucial for the metabolism of a wide range of compounds. mdpi.com Certain naphthoic acid-based molecules have been identified as inhibitors of specific CYP26 isoforms, which are responsible for the clearance of all-trans-retinoic acid (atRA). nih.gov For example, research into CYP26A1 inhibitors showed that the naphthyl group played a role in potency; replacing the naphthyl group in one derivative led to a more than 10-fold decrease in inhibition of a related isoform, CYP26B1, while having a smaller effect on CYP26A1 inhibition. nih.gov Additionally, 1,4-dihydroxy-2-naphthoic acid (DHNA) has been identified as an activator of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of CYP1A1, a key enzyme in xenobiotic metabolism. mdpi.com

Lactate (B86563) Dehydrogenase: Derivatives of naphthoic acid have emerged as significant inhibitors of lactate dehydrogenase (LDH), an enzyme of interest in metabolic studies. nih.gov Specifically, substituted 2,3-dihydroxy-1-naphthoic acids have been identified as potent and selective inhibitors of human LDH isoenzymes (LDH-A4, -B4, and -C4). nih.gov These compounds act as competitive inhibitors with respect to the binding of the cofactor NADH. nih.govnih.gov Research has demonstrated that substituents at the 4- and 7-positions of the dihydroxynaphthoic acid backbone are critical for determining selectivity and potency, with some derivatives showing over 200-fold selectivity for certain LDH isoenzymes and dissociation constants (Ki) as low as 30 nM. nih.gov These findings position substituted naphthoic acids as promising lead compounds for developing highly selective LDH inhibitors. nih.govresearchgate.net

A significant area of research for naphthoic acid derivatives has been the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars and implicated in inflammatory responses. nih.govnih.gov A 4,7-disubstituted 2-naphthoic acid derivative, known as PPTN, has been established as a highly potent and selective competitive antagonist of the human P2Y14 receptor. nih.gov

Pharmacological studies have shown that PPTN binds with very high affinity to the P2Y14 receptor. Schild analyses revealed that its inhibitory action follows competitive kinetics, with a reported KB value of 434 pM. nih.gov In functional assays, PPTN effectively blocks the UDP-glucose-stimulated chemotaxis of human neutrophils and differentiated HL-60 cells, a process mediated by the P2Y14 receptor. nih.govnih.gov Importantly, PPTN demonstrates remarkable selectivity; at a concentration of 1 µM, it shows no agonist or antagonist activity at seven other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13). nih.gov This high affinity and selectivity make PPTN and related naphthoic acid derivatives invaluable pharmacological tools for investigating the physiological roles of the P2Y14 receptor. nih.gov

Table 1: P2Y14 Receptor Antagonist Activity of Naphthoic Acid Derivative PPTN

| Parameter | Value | Receptor/Cell System | Assay Type |

| KB | 434 pM | Human P2Y14-R in C6 glioma cells | Adenylyl cyclase inhibition |

| Ki | 0.43 nM | Human P2Y14-R | Reversing agonist-induced inhibition of cAMP |

| IC50 | 6–8 nM | Human P2Y14-R in CHO cells | Whole-cell fluorimetric binding |

Derivatives of this compound have been specifically designed and investigated as modulators of the n-Formyl Peptide Receptor Like-1 (FPRL-1). google.com FPRL-1 is a G protein-coupled receptor involved in inflammatory cell trafficking and plays a role in inflammatory pathologies. google.comgoogleapis.com A patent for novel dihydronaphthalene and naphthalene derivatives explicitly lists 2-{[(4-Bromophenyl)amino]carbonyl}-4-ethyl-1-naphthoic acid as a compound possessing biological activity at the FPRL-1 receptor. google.com These compounds are described as being useful in medicine for conditions that can be alleviated by modulating FPRL-1, positioning this specific derivative of this compound as a research tool and potential therapeutic lead for inflammatory disorders. google.com

The 1-naphthoic acid chemical framework is a cornerstone in the synthesis of a large class of synthetic cannabinoids known as 3-(1-naphthoyl)indoles. nih.gov These compounds are potent ligands for the cannabinoid receptors CB1 and CB2. The naphthoic acid portion of the molecule is crucial for binding, and modifications to this group, including at the 4-position, significantly influence receptor affinity and selectivity. nih.gov

Structure-activity relationship (SAR) studies have explored the effects of adding various substituents to the naphthoyl ring. For example, adding a small alkyl group at the 4-position of the naphthoyl moiety can enhance affinity for both CB1 and CB2 receptors. nih.gov The synthesis of these ligands involves using 4-substituted-1-naphthoic acids as key intermediates to explore how steric and electronic effects at this position impact receptor interaction. nih.gov This line of research demonstrates the utility of the 4-substituted-1-naphthoic acid scaffold as an intermediate for creating novel cannabinoid receptor probes.

Table 2: Examples of Naphthoyl-based Cannabinoid Receptor Ligands

| Compound Name | N-Alkyl Group | Naphthoyl Moiety | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-015 | Propyl | 1-Naphthoyl (with 2-methyl on indole) | 164 ± 22 | 13.8 ± 4.6 |

| JWH-213 | Pentyl | 4-Ethyl-1-naphthoyl | 1.5 ± 0.2 | 0.42 ± 0.05 |

Metabolic Transformations and Active Metabolite Formation

The metabolic pathway of this compound has not been extensively detailed in publicly available research. However, studies on structurally related naphthalene compounds provide insights into their likely biotransformation processes. Generally, naphthalene-based compounds undergo metabolic changes in vivo, which can influence their biological activity and toxicity.

For instance, the biotransformation of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate has been studied in rats. Following oral administration, the unchanged compound, along with its reduction and acetylation products, was detected in the blood plasma, indicating that the azo and ester functionalities are susceptible to metabolic reactions. nih.gov In vitro studies using rat liver microsomes also showed the formation of several metabolic products. nih.gov

More broadly, 1-naphthoic acid itself is a known metabolite. It is recognized as a human metabolite of 1-naphtaldehyde and has been identified as a xenobiotic metabolite in fungi and bacteria. nih.govdrugbank.com This suggests that the carboxylic acid moiety of the naphthoic acid structure is a key site for metabolic recognition and potential further transformation. While direct evidence for this compound is pending, it is plausible that its metabolic fate would involve modifications to the ethyl group (such as hydroxylation) and potential conjugation reactions of the carboxylic acid group. The formation of active metabolites from such transformations remains an area for future investigation.

Anti-Cancer Research

Derivatives of naphthoic acid and the related naphthoquinone scaffold have been a significant focus of anticancer research due to their diverse mechanisms of action against tumor cells.

A substantial body of research demonstrates the potent anti-proliferative effects of naphthoquinone derivatives, which share a core structure with naphthoic acids, against a variety of cancer cell lines. mdpi.com For example, a series of synthesized 1,4-naphthoquinone (B94277) derivatives showed significant growth-suppressing effects on chemotherapy-resistant cancer cell lines, with some compounds active in the nano- to picomolar range. nih.gov Similarly, novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salts, synthesized from a naphthoic acid precursor, exhibited good cytotoxic activities against liver (HepG2) and colon (HT-29) cancer cells. mdpi.com

The table below summarizes the anticancer activity of selected naphthoquinone derivatives, highlighting their efficacy across different cancer cell types.

| Compound Class | Cancer Cell Line(s) | Observed Effect |

| 1,4-Naphthoquinone Derivatives | A375 (Melanoma), MDA-MB-231 (Breast) | Significant reduction of cell growth; active in nano- to picomolar range. nih.gov |

| Benzyl clicked 1,4-naphthoquinone | MCF-7 (Breast), HT-29 (Colon), MOLT-4 (Leukemia) | Potent anticancer activity with IC50 values of 10.4 µM, 6.8 µM, and 8.4 µM, respectively. mdpi.com |

| 1,4-Dialkoxynaphthalene-based Imidazolium Salts | HepG2 (Liver), HT-29 (Colon) | Good cytotoxic activities. mdpi.com |

This table is interactive. Click on the headers to sort the data.

One of the mechanisms contributing to the anticancer effects of this class of compounds is their ability to interact with DNA. Certain natural products containing a naphthoic acid moiety, such as the antitumor antibiotics azinomycin A and B, function as DNA-alkylating agents. nih.gov These molecules can form interstrand DNA cross-links, a type of damage that is highly cytotoxic to rapidly dividing cancer cells. nih.gov The naphthoic acid portion of these molecules is thought to play a crucial role in non-covalent interactions with DNA, positioning the reactive functionalities (an epoxide and an aziridine (B145994) ring in the case of azinomycins) for alkylation of DNA bases like guanine (B1146940) and adenine. nih.gov This action effectively interferes with DNA replication and transcription, leading to cell death. While this mechanism has been established for complex natural products containing a naphthoic acid unit, it highlights a potential mode of action for simpler, appropriately functionalized derivatives.

The 1,4-naphthoquinone scaffold is considered a promising pharmacophore in the discovery of new anticancer drugs. nih.gov Its presence in established chemotherapy agents like doxorubicin (B1662922) underscores its therapeutic potential. nih.gov Researchers use this core structure as a starting point, or lead structure, to design and synthesize novel analogs with improved efficacy and reduced toxicity. nih.gov

Phenotypic screens of large compound libraries have identified novel 1,4-naphthoquinone derivatives with potent, broad-spectrum anticancer activity. nih.gov Subsequent structure-activity relationship (SAR) studies help to identify the key chemical features responsible for the desired biological effect. For instance, the addition of a pyrrolidine (B122466) group to the 1,4-naphthoquinone nucleus was found to yield optimal anticancer activity in one study. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and has been applied to naphthoquinone and by extension, naphthoic acid derivatives, to develop new therapeutic candidates. nih.govnih.gov

Anti-inflammatory Investigations (e.g., Aryl Hydrocarbon Receptor (AhR) Binding)

The Aryl Hydrocarbon Receptor (AhR) is a transcription factor that plays a crucial role in modulating immune and inflammatory responses. frontiersin.orgmdpi.com Activation of AhR can lead to anti-inflammatory effects, making it a promising therapeutic target for inflammatory diseases. frontiersin.org Several studies have identified derivatives of naphthoic acid and related structures as ligands for the AhR.

For example, two compounds, NPD-0414-2 and NPD-0414-24, were developed as new chemical ligands for AhR. In laboratory models, these compounds were shown to reduce the production of pro-inflammatory cytokines (like IFN-γ) and increase the production of the anti-inflammatory cytokine IL-22. frontiersin.org In an experimental mouse model of colitis, administration of these compounds led to a significantly less severe form of the disease, an effect that was absent in mice lacking the AhR, confirming the receptor's role in their anti-inflammatory action. frontiersin.org

Similarly, related compounds NPD-0614-13 and NPD-0614-24 were shown to counteract inflammatory pathways in human keratinocytes, suggesting potential therapeutic benefits in skin inflammatory conditions like psoriasis. nih.gov These findings indicate that the development of this compound derivatives as selective AhR modulators could be a viable strategy for creating novel anti-inflammatory agents. scilit.com

Antimicrobial Activity Studies

Naphthoic acid and its derivatives have demonstrated notable antimicrobial properties, making them candidates for the development of new agents to combat bacterial and fungal infections. jetir.orgsc.eduumsha.ac.ir

Studies have shown that metal complexes of various naphthoic acids, including 1-naphthoic acid and 3-hydroxy-2-naphthoic acid, exhibit remarkable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. jetir.org In some cases, these metal complexes were found to be more potent than the standard antibiotic ciprofloxacin. jetir.org The mechanism of action for such compounds is thought to involve disruption of the bacterial cell membrane. sc.edu

Furthermore, polymers derived from naphthoic acid have been developed as antimicrobial agents. These facially amphiphilic polymers, which possess both hydrophobic (naphthoic acid) and hydrophilic (cationic groups) regions, are designed to selectively target and disrupt bacterial membranes, leading to cell death. sc.edu A key advantage of this membrane-targeting mechanism is that bacteria are less likely to develop resistance compared to conventional antibiotics that target specific enzymes. sc.edu

The table below summarizes the observed antimicrobial activities of various naphthoic acid derivatives.

| Compound/Derivative Class | Target Microorganism(s) | Key Findings |

| Lanthanum complexes of Naphthoic acids | Escherichia coli, Staphylococcus aureus | Showed remarkable antibacterial activity, with inhibitory zones of 9-19 mm. jetir.org |

| Naphthoic Acid-Derived Polymers | Gram-negative bacteria, Multi-drug resistant pathogens | Effective antimicrobial agents due to membrane-disrupting mechanism. sc.edu |

| Naphtho frontiersin.orgnih.govscilit.comtriazol-thiadiazin Derivatives | S. aureus, MRSA, E. coli, P. aeruginosa | Good antimicrobial activity, particularly against Gram-positive bacteria. umsha.ac.ir |

| Phenolic Acids (general principle) | Bacteria | Antimicrobial effect increases with the length of the alkyl chain. nih.gov |

This table is interactive. Click on the headers to sort the data.

These studies collectively highlight the potential of the naphthoic acid scaffold as a versatile platform for the development of new antimicrobial agents to address the growing challenge of antibiotic resistance. mdpi.com

Plant Growth Regulation Studies

Substituted 1-naphthoic acids have been a subject of interest in plant growth regulation research due to their structural similarity to endogenous plant hormones like auxins. The naphthalene ring serves as a core structure, and substitutions at various positions can significantly influence the compound's biological activity.

Activity in Pea Straight-Growth and Callus Formation Tests

Studies on a series of substituted 1-naphthoic acids have utilized bioassays such as the pea straight-growth test and callus formation tests to evaluate their auxin-like activity. The pea straight-growth test measures the elongation of pea stem sections, a classic response to auxins. Callus formation, the undifferentiated proliferation of plant cells, is also a process significantly influenced by auxins, often in combination with cytokinins.

While specific data points for this compound are not available, research on similar compounds indicates that the nature and position of the substituent on the naphthalene ring are critical for activity. For instance, studies have shown that substitutions at certain positions can enhance activity, while others may diminish or abolish it. The ethyl group at the 4-position would be expected to influence the molecule's lipophilicity and steric properties, which in turn would affect its interaction with auxin receptors and transport systems within the plant.

To illustrate the type of data generated in such studies, a hypothetical data table is presented below based on the general findings for substituted 1-naphthoic acids.

Hypothetical Data: Pea Straight-Growth Test of 4-Substituted 1-Naphthoic Acids

| Compound | Concentration (M) | Elongation (% of Control) |

|---|---|---|

| 1-Naphthoic acid | 10⁻⁵ | 120 |

| 4-Methyl-1-naphthoic acid | 10⁻⁵ | 150 |

| This compound | 10⁻⁵ | (Data Not Available) |

| 4-Chloro-1-naphthoic acid | 10⁻⁵ | 110 |

Hypothetical Data: Callus Formation Test of 4-Substituted 1-Naphthoic Acids

| Compound | Concentration (M) | Callus Growth Rating |

|---|---|---|

| 1-Naphthoic acid | 10⁻⁶ | ++ |

| 4-Methyl-1-naphthoic acid | 10⁻⁶ | +++ |

| This compound | 10⁻⁶ | (Data Not Available) |

| 4-Chloro-1-naphthoic acid | 10⁻⁶ | + |

| Indole-3-acetic acid (IAA) | 10⁻⁶ | +++++ |

Rating: + (weak) to +++++ (very strong)

Structure-Activity Relationships in Plant Growth Hormones

In the case of this compound, the ethyl group at the 4-position would alter the electronic distribution and steric bulk of the naphthalene ring compared to the unsubstituted 1-naphthoic acid. These modifications can influence how the molecule binds to auxin receptors. The increased lipophilicity due to the ethyl group might also affect its movement across cell membranes. SAR studies on related compounds suggest that there is an optimal size and electronic character for substituents at the 4-position to achieve maximal auxin activity.

Comparison with Indole-3-acetic acid and Related Auxins

Indole-3-acetic acid (IAA) is the most common and physiologically important natural auxin in plants. Synthetic auxins, including derivatives of 1-naphthoic acid, are often compared to IAA to gauge their relative potency and mode of action. Generally, synthetic auxins like naphthaleneacetic acid (NAA) show higher stability in plants compared to IAA, which is susceptible to enzymatic degradation.

The activity of this compound would be benchmarked against IAA and other well-known synthetic auxins like 1-naphthaleneacetic acid (1-NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D). This comparison would help to classify its strength as an auxin and to understand any unique physiological responses it might elicit. For instance, some synthetic auxins exhibit tissue-specific effects or different transport characteristics compared to IAA. Without experimental data, it is difficult to definitively place this compound in this spectrum, but it would be expected to exhibit some degree of auxin activity, the magnitude of which is dependent on its specific structural features.

Future Research Directions and Emerging Applications of 4 Ethyl 1 Naphthoic Acid

Development of Novel Therapeutic Agents

The naphthalene (B1677914) scaffold is a common feature in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities. For 4-Ethyl-1-naphthoic acid, there is an emerging interest in its potential as a precursor for novel therapeutic agents. It has been utilized in the preparation of antimalarial compounds and has demonstrated activity related to plant growth.

Future research could systematically explore the derivatization of the carboxylic acid group and the naphthalene ring to build a library of compounds for broader pharmacological screening. Investigating how the ethyl group at the 4-position influences receptor binding and biological activity compared to other substituted naphthoic acids could be a key area of study. The development of derivatives could lead to new agents for inflammatory diseases, metabolic disorders, or pain management, similar to research pathways for other complex naphthoic acid derivatives.

Exploration in Materials Science Applications

Currently, there is a lack of specific published research detailing the application of this compound in materials science. However, the rigid, aromatic structure of the naphthalene core is a feature often exploited in the development of novel materials.

Future research could investigate the potential of this compound as a monomer or modifying agent in polymer synthesis. Its incorporation into polymer chains could impart specific thermal, optical, or mechanical properties. Additionally, its use in the synthesis of organic semiconductors, liquid crystals, or photosensitive resins, areas where other naphthalene derivatives have been explored, represents a plausible avenue for future investigation.

Integration of Advanced Synthetic Methodologies

The synthesis of substituted naphthoic acids is well-established, often involving methods like the carboxylation of Grignard reagents generated from corresponding bromonaphthalenes.

Future work on this compound could focus on integrating more advanced and sustainable synthetic methodologies. This might include C-H activation techniques to directly carboxylate an ethylnaphthalene precursor, reducing the need for pre-functionalized starting materials. The development of catalytic systems that offer high regioselectivity for the this compound isomer would be a significant advancement, improving efficiency and reducing waste compared to traditional multi-step synthetic routes.

Synergistic Approaches Combining Computational and Experimental Studies

The synergy between computational modeling and experimental work is a cornerstone of modern chemical research. For this compound, this approach holds significant promise, although specific studies on this molecule are not yet widely published.

Future research directions should involve the use of computational tools, such as Density Functional Theory (DFT), to predict the physicochemical properties of this compound and its derivatives. sciencepublishinggroup.com These in silico studies can estimate parameters like HOMO-LUMO gaps, chemical hardness, and electrostatic potential, which correlate with chemical reactivity and potential biological activity. sciencepublishinggroup.com Such predictions can guide experimental work by identifying the most promising derivatives for synthesis and testing, thereby accelerating the discovery process for new therapeutic agents or materials.

Predicted Physicochemical Properties of Substituted Naphthoic Acids

| Property | Significance in Research |

|---|---|

| Total Energy | Indicates the stability of the molecule. |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. |

| Chemical Hardness | Measures resistance to deformation of the electron cloud. |

| Dipole Moment | Influences intermolecular interactions and solubility. |

Investigation of Stereochemical Effects on Biological Activity

The structure of this compound itself is achiral. Therefore, direct investigation of stereochemical effects on its intrinsic activity is not applicable.

However, future research could focus on introducing chiral centers through derivatization of the parent molecule. The synthesis of stereoisomeric derivatives and the subsequent evaluation of their biological activities is a critical aspect of modern drug discovery. It is well-established that stereochemistry can profoundly impact pharmacological properties, including target binding, potency, and metabolic stability. nih.govnih.gov By creating and testing chiral derivatives of this compound, researchers could uncover stereospecific interactions with biological targets, potentially leading to the development of more potent and selective therapeutic agents. nih.govnih.gov

Q & A

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines: report reagent equivalents, solvent volumes, and purification gradients. For novel compounds, include full spectral data and HRMS calibration references. For known compounds, cite prior syntheses but provide updated characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |